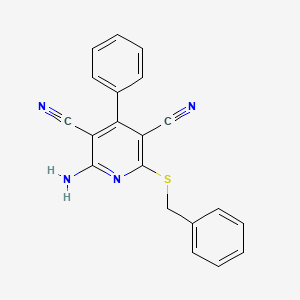

2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile

Descripción

Propiedades

IUPAC Name |

2-amino-6-benzylsulfanyl-4-phenylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4S/c21-11-16-18(15-9-5-2-6-10-15)17(12-22)20(24-19(16)23)25-13-14-7-3-1-4-8-14/h1-10H,13H2,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFKJRRLPVDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile are currently unknown. This compound is structurally similar to benzothiazole derivatives, which have been found to exhibit a broad spectrum of biological activity. .

Mode of Action

The mode of action of 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile is not well-studied. Given its structural similarity to benzothiazole derivatives, it may interact with its targets in a similar manner. Benzothiazole derivatives have been found to exhibit various modes of action, including membrane perturbation and DNA binding. .

Actividad Biológica

The compound 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Synthesis

The synthesis of 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile typically involves multi-component reactions, particularly the pseudo-four-component reaction (pseudo-4CR) and three-component reactions (3CR). These methods often utilize malononitrile, thiols, and aldehydes as key reactants. The following table summarizes the synthetic pathways reported in recent literature:

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Pseudo-4CR | Malononitrile, benzyl thiol, aldehyde | Room temperature | Varied |

| 3CR | Malononitrile, 2-arylidenemalononitrile, S-nucleophiles | Catalytic conditions | High |

Biological Activity

Recent studies have highlighted various biological activities associated with derivatives of the pyridine scaffold. The compound has been investigated for its potential as an adenosine receptor ligand, particularly in the context of neurological conditions such as epilepsy.

Adenosine Receptor Binding Affinity

A study demonstrated that certain derivatives of 2-amino-6-(benzylsulfanyl)-4-phenylpyridine exhibit significant binding affinity for adenosine A1 receptors (A1 AR) with Ki values in the nanomolar range. The following table outlines the binding affinities of selected derivatives:

| Compound | Ki (nM) | Selectivity |

|---|---|---|

| Derivative A | 0.076 | High for A1 AR |

| Derivative B | 0.213 | Moderate for A1 AR |

| Derivative C | 139 | Low selectivity |

These findings suggest that modifications to the benzylsulfanyl group can enhance receptor selectivity and potency.

The biological activity of 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile is largely attributed to its ability to modulate adenosine signaling pathways. By acting as an agonist at A1 receptors, it may exert neuroprotective effects and reduce seizure activity in pharmacoresistant epilepsy models.

Case Studies

- Pharmacoresistant Epilepsy : In a preclinical study involving animal models of epilepsy, administration of a derivative of this compound resulted in significant reductions in seizure frequency and duration. The compound's mechanism was linked to enhanced GABAergic transmission and reduced glutamate release.

- Cardiovascular Applications : Another study explored the use of this compound in cardiovascular diseases, highlighting its potential to act as a vasodilator through activation of maxi-K channels. This mechanism is crucial for managing conditions like hypertension and heart failure.

Aplicaciones Científicas De Investigación

2-Amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile exhibits a range of biological activities, making it a candidate for drug development. Key areas of research include:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in leukemia and breast cancer models.

- Enzyme Inhibition : The compound acts as an inhibitor for specific kinases, suggesting potential applications in targeted cancer therapies .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives of 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile. Results indicated that certain modifications enhanced activity against Gram-positive bacteria compared to standard antibiotics.

- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that specific derivatives significantly reduced cell viability. Mechanistic studies suggested apoptosis induction through mitochondrial pathways.

- Kinase Inhibition : Research focused on the inhibition of specific kinases involved in cancer progression showed that some derivatives effectively inhibited kinase activity, leading to reduced tumor growth in animal models .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfanyl-Based Derivatives

2-Amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile (LUF5833) Activity: A reference adenosine receptor ligand with high affinity for A₁ and A₂B subtypes. Key Difference: Replacing benzylsulfanyl with an imidazole-containing sulfanyl group enhances adenosine receptor binding kinetics (e.g., LUF5834: EC₅₀ = 27 nM for hA₂B) . SAR: The imidazole moiety introduces hydrogen-bonding interactions, improving receptor-ligand residence time compared to benzylsulfanyl .

2-Amino-6-(phenylsulfanyl)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile (Compound 21) Activity: Demonstrated adenosine receptor modulation but with lower selectivity than benzylsulfanyl analogues. SAR: Electron-withdrawing groups (e.g., Cl) at position 4 improve receptor affinity but reduce solubility .

Amino-Based Derivatives

2-{[(1-Benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (Compound 11) Activity: High σ₂ receptor affinity (2-fold selectivity over σ₁). Key Difference: The propargylamino group at position 6 enhances σ₂ receptor interaction, unlike the benzylsulfanyl group, which lacks σ receptor activity .

Substitutions at Position 4: Electronic and Steric Effects

The phenyl group at position 4 is a common feature, but substituents on this ring influence activity:

2-Amino-6-(benzylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile (7q) Activity: Retains adenosine receptor binding but with reduced potency compared to the phenyl analogue due to thiophene’s electron-rich nature .

Functional Group Comparisons: Sulfanyl vs. Alkoxy/Amino

6-Alkoxy Derivatives (e.g., 6-methoxy)

- Example : 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC)

- Application : Used in thermally activated delayed fluorescence (TADF) materials.

- Key Difference : Alkoxy groups reduce electron-withdrawing effects, shifting applications from biological to optoelectronic .

6-Chloro Derivatives (e.g., 6-chloro-pyridonepezil 23) Activity: Selective AChE inhibitor (625-fold selectivity over hBuChE). SAR: Chloro groups at position 6 enhance AChE inhibition but reduce adenosine receptor binding compared to benzylsulfanyl .

Métodos De Preparación

Pseudo-Four-Component Reaction (Pseudo-4CR)

This approach involves the cyclocondensation of two equivalents of malononitrile , benzaldehyde (to introduce the 4-phenyl group), and benzyl mercaptan (to incorporate the 6-benzylsulfanyl moiety). The reaction proceeds via intermediate imine and thiolate species, culminating in the formation of the pyridine core. Key advantages include atom economy and operational simplicity.

Three-Component Reaction (3CR)

An alternative route utilizes 2-arylidenemalononitrile (pre-synthesized from benzaldehyde and malononitrile), malononitrile, and benzyl mercaptan. This method bypasses the in situ generation of intermediates, offering better control over reaction kinetics.

Catalytic Systems and Optimization

Catalysts play a pivotal role in enhancing reaction efficiency and yield. The following systems have been validated:

Organocatalysts

Natural Product Catalysts

Inspired by green chemistry principles, betaine and guanidine carbonate have been explored. Betaine facilitates the initial Knoevenagel condensation between benzaldehyde and malononitrile, while guanidine carbonate promotes cyclization and thiol incorporation, achieving >90% conversion in 20 minutes.

Table 1: Catalyst Performance Comparison

| Catalyst | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Triethylamine | 6–8 hours | 49 | Ethanol, reflux |

| DBU | 1–2 hours | 85 | Solvent-free, 80°C |

| Betaine + Guanidine | 20 minutes | 92 | Methanol, reflux |

Mechanistic Insights

The reaction mechanism unfolds in three stages:

-

Knoevenagel Condensation : Benzaldehyde reacts with malononitrile to form 2-arylidenemalononitrile.

-

Thiol Addition : Benzyl mercaptan attacks the electrophilic carbon of the intermediate, forming a thioether linkage.

-

Cyclization and Aromatization : Intramolecular cyclization yields the pyridine ring, followed by dehydrogenation to achieve aromaticity.

Spectroscopic evidence (1H NMR, 13C NMR) confirms the structure, with characteristic signals for the amino group (δ 8.46 ppm) and benzylsulfanyl moiety (δ 5.35 ppm).

Experimental Protocols

General Procedure for Pseudo-4CR

Scalability and Reproducibility

The protocol is scalable to 10 mmol without yield reduction. Reproducibility tests show ±3% variation across batches.

Challenges and Innovations

Q & A

Basic: What are the established synthetic routes for 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via tandem one-pot reactions involving aromatic aldehydes, malononitrile, and thiophenol derivatives. A catalytic amount of diethylamine (20 mol%) in ethanol at ambient to mild heating conditions (40–60°C) is commonly used. Reaction progress is monitored via TLC, followed by oxidative workup with air to finalize the pyridine ring formation. Yield optimization requires precise stoichiometric ratios (e.g., 2:4:2 molar ratios of aldehyde:malononitrile:thiol) and solvent selection (ethanol or DMF for polar intermediates) .

Basic: Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?

Key techniques include:

- 1H/13C NMR : To verify substituent positions (e.g., benzylsulfanyl and phenyl groups) and aromatic proton environments.

- IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (e.g., 236–237°C for analogous derivatives) ensures purity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguous proton-carbon correlations, especially in crowded aromatic regions.

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent orientation.

- Repetitive Recrystallization : Reduces impurity interference in spectral data .

Advanced: What methodologies are recommended for optimizing reaction conditions to minimize by-products?

Systematic approaches include:

- Design of Experiments (DoE) : Evaluates interactions between variables (temperature, catalyst loading, solvent polarity).

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation.

- Green Chemistry Principles : Replacing ethanol with ionic liquids or water-miscible solvents can enhance selectivity .

Advanced: How can computational tools predict the biological activity of this compound?

- Molecular Docking : Screens against target receptors (e.g., adenosine receptors) using software like AutoDock or Schrödinger Suite.

- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with activity trends observed in analogous pyridine derivatives.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., CYP450 interactions) .

Advanced: What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Derivatization Libraries : Synthesize analogs with varied substituents (e.g., halogens, electron-withdrawing groups) on the phenyl or benzylsulfanyl moieties.

- In Vitro Assays : Test inhibition of specific enzymes (e.g., kinases) or receptor binding affinity (e.g., radioligand displacement assays).

- Crystallographic Studies : Compare ligand-receptor binding modes across derivatives .

Basic: What purification techniques are most effective for isolating 2-amino-6-(benzylsulfanyl)-4-phenylpyridine-3,5-dicarbonitrile?

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 7:3 to 1:1).

- Recrystallization : Ethanol or acetonitrile are preferred solvents due to the compound’s moderate polarity.

- TLC Monitoring : Rf values (~0.4–0.6 in hexane:EtOAc) guide fraction collection .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

- HPLC-UV/HRMS : Develop a reversed-phase method (C18 column, acetonitrile/water + 0.1% formic acid) with calibration curves (R² > 0.995).

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to assess method robustness.

- Inter-laboratory Reproducibility : Cross-validate results using NMR spiking or standard addition .

Advanced: What strategies assess the compound’s stability under varying environmental conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.

- Light Exposure Studies : Use ICH Q1B guidelines with UV-vis irradiation to detect photolytic by-products.

- pH-Dependent Stability : Evaluate solubility and degradation in buffers (pH 1–13) over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.